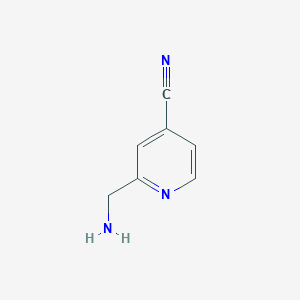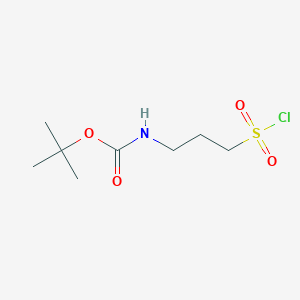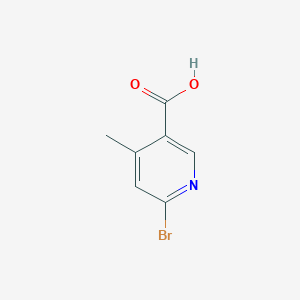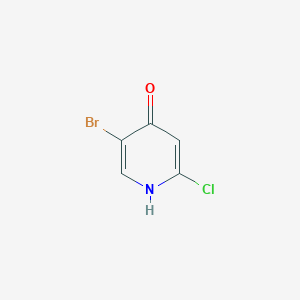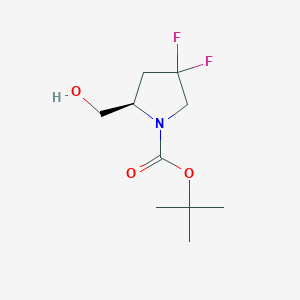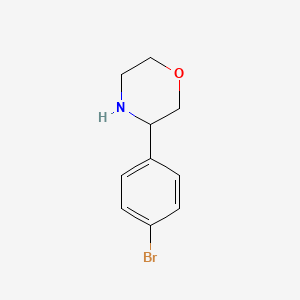![molecular formula C19H22N2O2 B1379053 4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol CAS No. 1476067-44-3](/img/structure/B1379053.png)
4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol (EQQ) is a quinoline-based compound with a unique structure and properties. It is a relatively new chemical entity that has been studied for its potential applications in medicinal and biological research. EQQ has been demonstrated to possess a wide range of activities, including anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, EQQ has also been investigated for its ability to enhance the efficacy of existing drugs and to reduce the side effects of certain drugs.
Scientific Research Applications
Synthesis and Characterization
Quinoline derivatives, including "4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol," are synthesized through various organic reactions, showcasing their versatility and potential for generating complex molecules. For instance, the Michael addition followed by NaBH4 reduction and acid hydrolysis has been utilized for synthesizing fused quinuclidine-valerolactone systems, indicating the compound's relevance in organic synthesis and pharmaceutical research Fisher, Oppenheimer, & Cohen, 1975.
Antimicrobial Activity
Quinoline derivatives have shown promising results in antimicrobial studies. For example, substituted 1,2,3-triazoles derived from quinoline analogs exhibit significant antimicrobial properties Holla et al., 2005. These findings highlight the potential of quinoline derivatives in developing new antimicrobial agents.
Antituberculosis Activity
Research on new quinoline derivatives with antituberculosis activity reveals the therapeutic potential of these compounds. A specific study reports the synthesis of quinoline-based compounds with significant activity against tuberculosis Omel’kov et al., 2019. These findings underscore the importance of quinoline derivatives in addressing global health challenges such as tuberculosis.
Anticancer and Radioprotective Agents
Quinoline derivatives have also been investigated for their potential as anticancer and radioprotective agents. Research indicates that novel quinoline sulfonamide derivatives exhibit cytotoxic activity against cancer cells and show radioprotective effects in mice models Ghorab et al., 2008. These studies highlight the compound's potential in cancer therapy and protection against radiation-induced damage.
Heterocyclic Chemistry
The compound and its derivatives are extensively studied in heterocyclic chemistry for the synthesis of novel heterocyclic systems. These efforts are aimed at expanding the chemical diversity and exploring the potential applications of quinoline-based compounds in various domains, including drug discovery and materials science Reisch, Iding, & Bassewitz, 1993.
properties
IUPAC Name |
4-[(1R,3S,4R,6S)-1-ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-8-13-10-21(11-19)17(9-19)18(23-13)14-5-6-20-16-4-3-12(22)7-15(14)16/h3-7,13,17-18,22H,2,8-11H2,1H3/t13-,17-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHXBRDYIVRDPL-YFYLHZKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CN(C1)C(C2)C(O3)C4=C5C=C(C=CC5=NC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C[C@H]3CN(C1)[C@@H](C2)[C@H](O3)C4=C5C=C(C=CC5=NC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)
